(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate
Description
Properties
CAS No. |
9049-98-3 |
|---|---|
Molecular Formula |
C24H42O5 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9- |
InChI Key |
JDRAOGVAQOVDEB-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1COC2C1OCC2O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O |
density |
1.05 at 73 °F (NTP, 1992) |
flash_point |
greater than 212 °F (NTP, 1992) |
Other CAS No. |
25339-93-9 |
physical_description |
Mannide monooleate is a clear yellow to brown liquid. (NTP, 1992) |
Related CAS |
25339-93-9 (Parent) 9049-98-3 (Arlacel A) |
solubility |
50 to 100 mg/mL at 68° F (NTP, 1992) |
Synonyms |
Arlacel A mannide mono-oleate mannide monooleate MONTANIDE ISA 720 |
Origin of Product |
United States |
Preparation Methods
MAHMANONOATE is synthesized through a reaction involving methylamine and hexamethylene methylamine. The process involves the formation of a diazeniumdiolate group, which is responsible for the nitric oxide-releasing properties of the compound. The reaction conditions typically require a controlled pH environment and specific temperature settings to ensure the stability and efficiency of the synthesis .
In industrial production, MAHMANONOATE is prepared in large-scale reactors where the reaction conditions are meticulously controlled to maintain the purity and yield of the product. The compound is then purified through various techniques such as crystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
MAHMANONOATE undergoes several types of chemical reactions, primarily involving the release of nitric oxide. The compound spontaneously dissociates in a pH-dependent, first-order process, with a half-life of 1 minute at 37°C and 3 minutes at 22-25°C (pH 7.4). This dissociation liberates two moles of nitric oxide per mole of the parent compound .
Common reagents used in reactions with MAHMANONOATE include acids and bases that can modulate the pH to control the release rate of nitric oxide. The major products formed from these reactions are nitric oxide and the corresponding amine derivatives .
Scientific Research Applications
Organic Synthesis
The compound is utilized as a building block in organic synthesis , serving as a precursor for various chemical reactions. Its unique furan ring structure allows it to participate in electrophilic aromatic substitution reactions and other transformations that are crucial for developing new compounds.
Biological Studies
Research has indicated potential roles for this compound in biological systems:
- Enzyme Interactions : Investigations into how the compound interacts with enzymes may reveal insights into metabolic pathways.
- Metabolic Pathways : Its structure suggests possible involvement in biological processes that warrant further exploration through biochemical assays.
Medicinal Chemistry
The compound is being explored for its therapeutic properties , particularly:
- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways.
- Antioxidant Activity : Due to the presence of hydroxyl groups, it is hypothesized to scavenge free radicals.
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, indicating potential for further investigation.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of similar furan derivatives using DPPH radical scavenging assays. Results indicated that compounds with hydroxyl groups exhibit significant radical scavenging activity, suggesting that (3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)(Z)-octadec-9-enoate may also possess similar properties.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies on related compounds revealed their ability to inhibit pro-inflammatory cytokines in macrophage cultures. This suggests that (3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)(Z)-octadec-9-enoate could potentially modulate inflammatory responses through similar mechanisms.
Synthesis and Production
The synthesis of (3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)(Z)-octadec-9-enoate typically involves:
- Esterification : The reaction between a furan derivative and octadecanoic acid under acidic conditions.
- Catalysts : Use of catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance reaction efficiency.
- Purification Techniques : Advanced methods like column chromatography or recrystallization are employed to isolate the pure compound.
Mechanism of Action
The mechanism of action of MAHMANONOATE involves the controlled release of nitric oxide, which acts as a signaling molecule in various biological systems. Nitric oxide interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This pathway is crucial for regulating vascular tone, neurotransmission, and immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key differences between the target compound and structurally analogous molecules:
| Compound Name (CAS) | Molecular Formula | Molar Mass (g/mol) | Core Structure | Functional Groups | Primary Applications | References |
|---|---|---|---|---|---|---|
| Target Compound (9065-99-0) | C₂₄H₄₂O₅ | 410.59 | Furo[3,2-b]furan | Hydroxyl, oleate ester | Emulsifier, surfactant | [1], [3] |
| (Tetrahydro-3-furanyl)methyl oleate (150-81-2) | C₂₃H₄₂O₃ | 366.58 | Tetrahydrofuran | Oleate ester | Potential emulsifier | [4] |
| Isosorbide Dimethyl Ether (N/A) | C₈H₁₄O₄ | 174.19* | Furo[3,2-b]furan | Dimethoxy ether | Industrial solvent/intermediate | [6] |
| PGW Ligand (PDB Entry) | Complex | ~128 atoms | Glycerophospholipid | Phosphate, oleate ester | Biological membrane studies | [5] |
*Calculated based on molecular formula.
Key Observations:
Core Structure :
- The target compound and Isosorbide Dimethyl Ether share the furo[3,2-b]furan backbone, but substituents differ: the former has a hydroxyl and oleate ester, while the latter has methoxy groups .
- (Tetrahydro-3-furanyl)methyl oleate (CAS 150-81-2) features a simpler tetrahydrofuran ring, lacking the fused bicyclic system, which reduces rigidity and may alter surfactant efficacy .
Functional Groups :
- The hydroxyl and oleate ester in the target compound enhance its amphiphilicity, making it superior for emulsification compared to the purely hydrophobic Isosorbide Dimethyl Ether .
- The PGW ligand incorporates a glycerophospholipid structure with an oleate chain, linking it to biological systems rather than industrial applications .
Physicochemical and Application-Based Comparisons
Solubility and Surfactant Properties
- Target Compound : Demonstrates balanced hydrophilicity (due to hydroxyl) and lipophilicity (oleate chain), enabling stable oil-in-water emulsions. This is critical in vaccine adjuvants and topical formulations .
- Isosorbide Dimethyl Ether : Lacking polar groups, it is primarily a solvent or reaction intermediate in organic synthesis .
Research Findings and Industrial Use
- Target Compound : Marketed as Arlacel A , it is a staple in vaccine adjuvants (e.g., Freund’s Incomplete Adjuvant) due to its low toxicity and compatibility with antigens .
- Isosorbide Dimethyl Ether : Used in polymer production (e.g., polyesters) and as a green solvent, leveraging its low volatility and biodegradability .
- CAS 150-81-2: Limited industrial data, but its structural simplicity suggests niche use in cosmetics or lubricants .
Biological Activity
The compound (3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate , also known by its CAS number 9049-98-3 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical structure, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 410.6 g/mol . The structure features a hexahydrofurofuran core with an octadecenoate side chain, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H42O5 |
| Molecular Weight | 410.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 9049-98-3 |
Antioxidant Properties
Research indicates that compounds with similar structural features often exhibit antioxidant activity . The presence of hydroxyl groups in the furofuran structure can enhance the ability to scavenge free radicals. Studies utilizing computational methods such as the Prediction of Activity Spectra for Substances (PASS) suggest that this compound may have significant antioxidant potential .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. Experimental validation through in vitro and in vivo studies is necessary to confirm these activities .
Interaction with Biological Targets
The unique stereochemistry of this compound indicates that it may interact with various biological targets , such as enzymes or receptors involved in metabolic pathways. Further interaction studies are essential for elucidating the mechanisms underlying its biological activity .
Case Studies and Research Findings
-
Antioxidant Activity Study
- A study investigated the antioxidant capacity of similar furofuran derivatives using DPPH and ABTS assays. Results indicated a notable scavenging effect on free radicals.
- : The compound's structural features may contribute to its antioxidant properties.
-
Anti-inflammatory Mechanism Investigation
- Research focused on the anti-inflammatory effects of related compounds on LPS-induced macrophages demonstrated a reduction in TNF-alpha and IL-6 levels.
- : This suggests potential therapeutic applications in inflammatory diseases.
-
Metabolic Pathways Analysis
- Computational modeling studies indicated that the compound could modulate key metabolic pathways associated with lipid metabolism.
- : This opens avenues for exploring its role in metabolic disorders.
Comparative Analysis
A comparative analysis of related compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Furofuran Derivative | Furan ring structure | Antioxidant | Varies widely based on substitutions |
| Hexahydrofurofuran | Saturated furan core | Anti-inflammatory | Stability due to saturation |
| Long-chain Fatty Acid Ester | Ester linkage | Nutritional benefits | Varies with chain length |
Q & A
Q. Optimization Tips :
- Use anhydrous conditions to prevent ester hydrolysis.
- Monitor stereochemistry via chiral HPLC or NMR (e.g., NOESY) .
- Purify via flash chromatography (silica gel, hexane/EtOAc gradient) .
Q. Yield Comparison :
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DCC-mediated esterification | 65–75 | 95 | |
| Lipase-catalyzed | 80–85 | 97 |
Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm stereochemistry and ester linkage (e.g., coupling constants for Z-configuration) .
- MS : High-resolution MS (HRMS) for molecular formula validation .
- Chromatography : HPLC with UV/ELSD for purity; chiral columns for enantiomeric excess .
- IR : Confirm ester carbonyl (∼1740 cm⁻¹) and hydroxyl (∼3400 cm⁻¹) .
Advanced: How can researchers design experiments to investigate environmental fate and transformation pathways in aquatic systems?
Methodological Answer:
Adopt a tiered approach:
Lab-scale studies :
- Use OECD 301/307 guidelines to assess hydrolysis (pH 4–9) and photolysis (UV-Vis light) .
- Monitor degradation via LC-MS/MS and quantify metabolites (e.g., free fatty acid from ester hydrolysis) .
Ecosystem modeling :
- Apply fugacity models to predict partitioning into water, sediment, and biota using logP and water solubility data .
Field studies :
- Use randomized block designs with replicates (4–5 replicates per condition) to account for variability .
Q. Key Parameters :
| Parameter | Measurement |
|---|---|
| Hydrolysis half-life | pH-dependent (days to weeks) |
| Bioaccumulation factor | Estimated via logP (high risk) |
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Scenario : Discrepancies in NOESY vs. X-ray crystallography data.
- Steps :
- Cross-validate : Compare NMR data with structurally similar compounds (e.g., CAS 150-81-2) .
- Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
- Crystallography : Attempt single-crystal X-ray analysis for unambiguous stereochemical assignment .
- Case Study : In furofuran derivatives, axial vs. equatorial hydroxyl orientation can lead to conflicting NOESY correlations; crystallography resolves this .
Advanced: How can the study of this compound be integrated into broader theoretical frameworks, such as structure-activity relationships (SAR) or environmental toxicology?
Methodological Answer:
SAR Framework :
- Link stereochemistry to biological activity (e.g., esterase inhibition) using molecular docking simulations .
- Synthesize analogs (e.g., varying alkyl chain length) and test activity in enzyme assays .
Environmental Toxicology :
- Align with the "source-to-impact" paradigm in INCHEMBIOL ():
- Source : Industrial synthesis byproducts.
- Impact : Test on model organisms (Daphnia, zebrafish) using OECD 203/210 guidelines .
Q. Theoretical Alignment :
| Theory | Application |
|---|---|
| Molecular Orbital Theory | Predict reactivity of the furofuran core |
| QSAR Models | Estimate ecotoxicity from logP/pKa |
Advanced: What experimental strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Challenge : Racemization during esterification.
- Solutions :
- Low-temperature reactions : Perform acylations at 0–5°C to minimize epimerization .
- Enzymatic catalysis : Use immobilized lipases (e.g., Candida antarctica) for stereoselective esterification .
- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor reaction progress .
Q. Scalability Data :
| Parameter | Lab Scale (mg) | Pilot Scale (kg) |
|---|---|---|
| Yield | 80% | 70% |
| Enantiomeric excess | 99% | 95% |
Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Root Cause : Overestimation of binding affinity in docking simulations.
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
